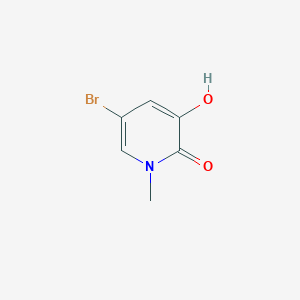

5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one

Description

5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one is a brominated dihydropyridinone derivative characterized by a hydroxyl group at position 3, a methyl group at position 1, and a bromine substituent at position 3. Its molecular formula is C₆H₆BrNO₂, derived from the pyridinone backbone with substituents modifying its reactivity and physicochemical properties. This compound is structurally related to pyridine derivatives but differs in its partially reduced ring (1,2-dihydropyridin-2-one) and functional group arrangement. Synonyms include 5-Bromopyridine-2,3-diol and 5-bromo-3-hydroxy-1,2-dihydropyridin-2-one .

The hydroxyl group at position 3 contributes to hydrogen-bonding capacity, enhancing solubility in polar solvents, while the bromine atom at position 5 introduces steric and electronic effects that influence its chemical reactivity. Applications of such compounds span medicinal chemistry, agrochemicals, and materials science, though specific uses for this derivative require further exploration.

Properties

IUPAC Name |

5-bromo-3-hydroxy-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(9)6(8)10/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALZHEPWQWPQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one typically involves the bromination of 3-hydroxy-1-methyl-1,2-dihydropyridin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amino, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or Grignard reagents (RMgX).

Major Products Formed

Oxidation: Formation of 5-bromo-3-oxo-1-methyl-1,2-dihydropyridin-2-one.

Reduction: Formation of 3-hydroxy-1-methyl-1,2-dihydropyridin-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Physicochemical and Reactivity Comparisons

- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to analogs with methyl or aryl groups (e.g., Compound 48 and 3-Bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2-one), which are more lipophilic .

- Electronic Effects : The nitro group in 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one makes it highly electrophilic, whereas the methoxy group in 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one donates electrons, stabilizing the ring .

- Synthetic Utility : Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in analogs like 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, which is used in medicinal chemistry pipelines .

Research Implications

The diversity in substituent patterns among these analogs highlights their adaptability in drug design and materials science. For instance:

- Medicinal Chemistry : The high purity of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (99.84%) underscores its suitability as a pharmaceutical intermediate .

- Agrochemicals : Lipophilic derivatives like Compound 48 may penetrate biological membranes more effectively, aiding pesticide development .

Biological Activity

5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one (CAS No. 1706752-65-9) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 5-bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one typically involves the bromination of 3-hydroxy-1-methyl-1,2-dihydropyridin-2-one using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. The reaction conditions are crucial for achieving selective bromination at the 5th position of the pyridine ring .

Antimicrobial Properties

Research indicates that 5-bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one exhibits antimicrobial activity . A study evaluated its effects against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria . The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. For instance, a cytotoxicity evaluation revealed that it significantly inhibited cell proliferation in the BT-549 breast cancer cell line with a log(10)GI(50) value of -6.40 . This suggests that the compound may target specific cellular pathways involved in tumor growth.

The biological activity of 5-bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one is thought to be mediated through its interaction with various molecular targets. The presence of bromine and hydroxyl groups enhances its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or receptors, leading to observed biological effects such as apoptosis in cancer cells .

Case Study 1: Antimicrobial Activity

In a controlled study involving multiple bacterial strains, 5-bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one was tested for its ability to inhibit bacterial growth. Results indicated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. This establishes its potential as a novel antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Evaluation

A series of experiments were conducted to assess the anticancer efficacy of the compound on various human tumor cell lines. It was found to exhibit selective cytotoxicity towards non-small cell lung cancer (NCI-H23), with a GI(50) value indicating substantial growth inhibition .

| Cancer Cell Line | GI(50) Value |

|---|---|

| BT-549 (Breast Cancer) | -6.40 |

| NCI-H23 (Lung Cancer) | -6.10 |

| IGROV1 (Ovarian Cancer) | -6.02 |

Q & A

Q. What synthetic routes are recommended for synthesizing 5-Bromo-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via bromination of precursor pyridinones or through multi-step functionalization of substituted pyridine derivatives. Key methods include:

- Halogenation of 3-hydroxy-1-methylpyridin-2-one : Bromine or brominating agents (e.g., NBS) under controlled temperatures (0–25°C) in inert solvents (e.g., DCM) .

- Metal-catalyzed cross-coupling : Palladium-mediated coupling to introduce substituents post-bromination, requiring anhydrous conditions and inert atmospheres .

Yield Optimization : Lower temperatures (0–10°C) reduce side reactions, while excess brominating agents (1.2–1.5 eq) improve conversion. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity .

Q. What spectroscopic and chromatographic methods are optimal for confirming the compound’s structure and purity?

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., bromine at C5, methyl at N1). Key peaks include:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment (>98% purity in research-grade samples) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 218.0) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no effect) may arise from:

- Purity Variability : Impurities (e.g., unreacted bromine precursors) can skew results. Validate purity via HPLC and NMR before assays .

- Assay Conditions : Optimize buffer pH (6.5–7.5) and solubility (DMSO stock <0.1% v/v) to avoid aggregation .

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and replicate studies across independent labs .

Q. What strategies improve solubility for in vitro assays without structural modification?

Q. How do substituent variations at key positions affect pharmacological profiles?

A SAR study comparing derivatives reveals:

Derivatives with electron-withdrawing groups at C5 (e.g., Br, Cl) show stronger target binding, while N-alkyl groups improve pharmacokinetics .

Methodological Notes

- Safety : Handle with PPE (gloves, goggles) due to potential skin/eye irritation. Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .

- Data Reproducibility : Document reaction conditions (time, temperature, solvent ratios) and analytical parameters (e.g., NMR solvent, HPLC gradients) meticulously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.